O-Desmethyl Mycophenolic Acid Methyl Ester-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

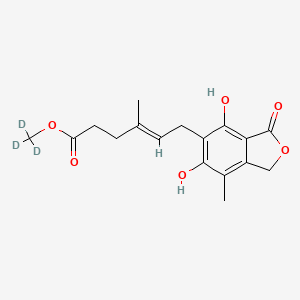

O-Desmethyl Mycophenolic Acid Methyl Ester-d3 is a stable isotope-labeled compound. It is a derivative of Mycophenolic Acid, an immunosuppressant medication used to prevent organ rejection following transplantation and to treat autoimmune diseases such as Crohn’s disease. The compound is characterized by the presence of three deuterium atoms, which makes it useful in various scientific research applications, particularly in metabolic studies and pharmacokinetics.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of O-Desmethyl Mycophenolic Acid Methyl Ester-d3 typically involves the deuteration of O-Desmethyl Mycophenolic Acid Methyl EsterThis can be achieved through catalytic hydrogenation using deuterium gas or by using deuterated reagents .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet regulatory standards. The compound is often produced in specialized facilities equipped with advanced synthesis and purification technologies .

Análisis De Reacciones Químicas

Types of Reactions

O-Desmethyl Mycophenolic Acid Methyl Ester-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group to alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of Mycophenolic Acid, such as alcohols, ketones, and substituted esters .

Aplicaciones Científicas De Investigación

O-Desmethyl Mycophenolic Acid Methyl Ester-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Mycophenolic Acid and its metabolites.

Biology: Employed in metabolic studies to trace the metabolic pathways of Mycophenolic Acid in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Mycophenolic Acid.

Industry: Applied in the development and validation of analytical methods for quality control in pharmaceutical manufacturing.

Mecanismo De Acción

O-Desmethyl Mycophenolic Acid Methyl Ester-d3 exerts its effects by inhibiting inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides. This inhibition leads to a reduction in the proliferation of T and B lymphocytes, thereby suppressing the immune response . The compound also activates the Akt-mTOR-S6K pathway, which plays a role in cellular growth and metabolism .

Comparación Con Compuestos Similares

Similar Compounds

Mycophenolic Acid: The parent compound, used as an immunosuppressant.

Mycophenolate Mofetil: A prodrug of Mycophenolic Acid, used to enhance bioavailability.

Mycophenolic Acid Methyl Ester: A derivative used in various research applications.

Uniqueness

O-Desmethyl Mycophenolic Acid Methyl Ester-d3 is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies and pharmacokinetic analyses. This makes it a valuable tool in research settings where accurate quantification and tracing of metabolic pathways are essential.

Actividad Biológica

O-Desmethyl Mycophenolic Acid Methyl Ester-d3 (CAS Number: 1331670-20-2) is a deuterated derivative of mycophenolic acid, which serves as an intermediate in the synthesis of mycophenolic acid. This compound is structurally related to mycophenolate mofetil (MMF), an immunosuppressive agent widely used in organ transplantation and autoimmune diseases. The biological activity of this compound encompasses various pharmacological properties, including immunosuppression, anti-inflammatory effects, and potential applications in targeted therapies.

| Property | Value |

|---|---|

| Molecular Formula | C17H20O6 |

| Molecular Weight | 320.3371 g/mol |

| CAS Number | 1331670-20-2 |

| LogP | 2.51860 |

| PSA | 93.06000 |

Immunosuppressive Effects

This compound exhibits significant immunosuppressive activity, primarily through the inhibition of inosine monophosphate dehydrogenase (IMPDH). This enzyme is crucial for the de novo synthesis of purine nucleotides, which are essential for lymphocyte proliferation. Studies have shown that mycophenolic acid and its derivatives can effectively reduce T and B cell activation, making them valuable in preventing acute rejection in organ transplantation .

Anti-inflammatory Properties

In addition to its immunosuppressive effects, this compound has demonstrated anti-inflammatory properties. Research indicates that mycophenolic acid can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and chemokines . This mechanism is particularly beneficial in treating autoimmune conditions where inflammation plays a critical role.

Antibacterial and Antitumor Activity

Emerging evidence suggests that mycophenolic acid derivatives may possess antibacterial, antifungal, and antitumor activities. For instance, studies have reported that mycophenolic acid can exert cytotoxic effects on various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest . The compound's ability to target multiple pathways makes it a candidate for further exploration in cancer therapy.

Clinical Applications in Organ Transplantation

A pivotal study evaluated the efficacy of MMF (the prodrug form of mycophenolic acid) in kidney transplant recipients. The results indicated that patients receiving MMF experienced lower rates of acute rejection compared to those treated with traditional calcineurin inhibitors. Furthermore, MMF was associated with a favorable side effect profile, particularly regarding nephrotoxicity .

Topical Formulations for Targeted Delivery

Recent advancements have focused on developing topical formulations of mycophenolic acid to enhance local immunosuppression while minimizing systemic exposure. A study investigated the permeation characteristics of a topical mycophenolic acid formulation, demonstrating effective drug release and skin penetration capabilities . Such formulations could revolutionize treatment strategies for conditions requiring localized immunosuppression.

Research Findings

- Mechanism of Action : this compound inhibits IMPDH, leading to reduced lymphocyte proliferation.

- Therapeutic Efficacy : Clinical trials highlight its effectiveness in preventing organ rejection and managing autoimmune diseases.

- Safety Profile : Compared to other immunosuppressants, it exhibits a lower incidence of nephrotoxicity and gastrointestinal side effects .

Propiedades

IUPAC Name |

trideuteriomethyl (E)-6-(4,6-dihydroxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O6/c1-9(5-7-13(18)22-3)4-6-11-15(19)10(2)12-8-23-17(21)14(12)16(11)20/h4,19-20H,5-8H2,1-3H3/b9-4+/i3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBUUVPMBJOPQE-HZIIEIAOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1O)CC=C(C)CCC(=O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)CC/C(=C/CC1=C(C(=C2COC(=O)C2=C1O)C)O)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.